molecular formula C16H31N3O9 B7852370 Azido-PEG7-CH2COOH

Azido-PEG7-CH2COOH

Cat. No.: B7852370
M. Wt: 409.43 g/mol
InChI Key: OHDHUWBOUOIMHQ-UHFFFAOYSA-N
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Description

Azido-PEG7-CH2COOH is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains an azide group and a terminal carboxylic acid group. This compound is widely used in click chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs). The azide group allows for copper-catalyzed azide-alkyne cycloaddition reactions, making it a valuable reagent in bioconjugation and chemical modification processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG7-CH2COOH can be synthesized through a series of chemical reactions involving the introduction of an azide group and a carboxylic acid group onto a PEG backbone. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and consistency. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Azido-PEG7-CH2COOH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Azido-PEG7-CH2COOH exerts its effects through the azide group, which participates in click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages. In the context of PROTACs, this compound serves as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein. This connection facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .

Comparison with Similar Compounds

Similar Compounds

  • Azido-PEG1-CH2COOH
  • Azido-PEG2-CH2COOH
  • Azido-PEG3-CH2COOH
  • Azido-PEG4-CH2COOH
  • Azido-PEG5-CH2COOH
  • Azido-PEG6-CH2COOH
  • Azido-PEG8-CH2COOH

Uniqueness

Azido-PEG7-CH2COOH is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The seven-unit PEG spacer enhances the compound’s solubility in aqueous media, making it suitable for various biological and chemical applications. Additionally, the presence of both azide and carboxylic acid groups allows for versatile conjugation strategies .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O9/c17-19-18-1-2-22-3-4-23-5-6-24-7-8-25-9-10-26-11-12-27-13-14-28-15-16(20)21/h1-15H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDHUWBOUOIMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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